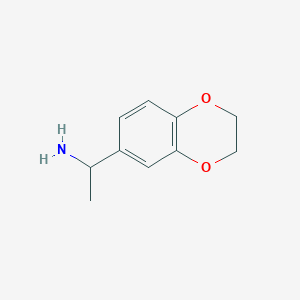

![molecular formula C17H21NO3 B1306308 [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine CAS No. 340025-60-7](/img/structure/B1306308.png)

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C17H21NO3 . It is a member of the class of organic compounds known as linear 1,3-diarylpropanoids . These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various amine derivatives . For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is based on a C17H21NO3 skeleton . More detailed structural information may be available in databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 3,4-Dimethoxyphenylacetone undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 287.35400 . It has a boiling point of 388.7ºC at 760 mmHg . More detailed physical and chemical properties may be available in databases such as the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Applications in Lignin Acidolysis and Biomass Conversion

The compound is structurally related to research on the acidolysis of lignin and the conversion of biomass to furan derivatives. Studies have explored the mechanisms of β-O-4 bond cleavage in lignin model compounds, highlighting the role of similar structures in understanding lignin decomposition and the potential for producing valuable furan-based chemicals from lignocellulosic biomass. This research underscores the importance of such compounds in developing sustainable methods for converting plant biomass into useful materials and fuels, thereby providing a renewable feedstock for the chemical industry (T. Yokoyama, 2015; V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Synthesis of Heterocyclic Compounds

The structural features of this compound are relevant to the synthesis of arylmethylidenefuranones and their reactions with nucleophiles. These reactions are crucial for producing a wide range of heterocyclic compounds, including amides, pyrrolones, and benzofurans, which have applications in pharmaceuticals, agrochemicals, and material sciences. The versatility of such compounds in organic synthesis illustrates their potential as intermediates in the development of new drugs and materials (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Biomedical Applications

Explorations into the chemical modifications of similar compounds have led to insights into their potential biomedical applications. For instance, studies on bio-inspired adhesive materials, such as catechol-conjugated polymers, have highlighted the role of such structural motifs in developing novel biomaterials for medical use. These materials exhibit strong adhesive properties and biocompatibility, making them promising for wound healing applications and as tissue sealants (J. Ryu, Seonki Hong, Haeshin Lee, 2015).

Environmental and Polymer Chemistry

Research into the degradation of nitrogen-containing compounds has shown the effectiveness of advanced oxidation processes in mineralizing such structures. This is particularly relevant for treating environmental pollutants and developing green chemistry protocols. Additionally, the compound's relevance to self-healing polymers through Diels–Alder chemistry highlights its potential in creating advanced materials with enhanced durability and longevity, contributing to sustainable material science (Akash P. Bhat, P. Gogate, 2021; Ying‐Ling Liu, T. Chuo, 2013).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been studied for their environmental interactions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-4-6-15(18-12-14-7-5-10-21-14)13-8-9-16(19-2)17(11-13)20-3/h4-5,7-11,15,18H,1,6,12H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGCECHPTVMDCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC=C)NCC2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

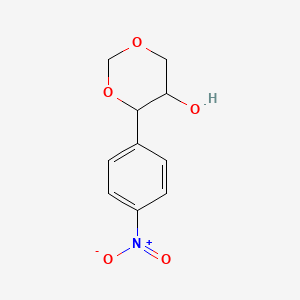

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

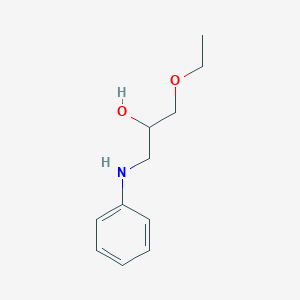

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306247.png)

![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)